1,5-Dihydroxy-4,8-bis((4-methyl-2-sulfophenyl)amino)anthraquinone, dilithium salt
Description
1,5-Dihydroxy-4,8-bis((4-methyl-2-sulfophenyl)amino)anthraquinone, dilithium salt, is an anthraquinone derivative characterized by two sulfophenylamino substituents at positions 4 and 8, with hydroxyl groups at positions 1 and 5. The sulfonic acid groups are neutralized by lithium counterions, enhancing water solubility and stability. This compound shares structural similarities with other anthraquinone-based dyes and pharmaceuticals but distinguishes itself through its sulfophenylamino substituents and dilithium salt formulation. Its molecular weight is estimated to exceed 600 g/mol, depending on hydration, and its LogP is likely lower than non-sulfonated analogues due to increased polarity .
Properties
IUPAC Name |
dilithium;2-[[4,8-dihydroxy-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O10S2.2Li/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-9-19(31)25-23(17)27(33)26-20(32)10-8-18(24(26)28(25)34)30-16-6-4-14(2)12-22(16)42(38,39)40;;/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSBKCVNWWTSLM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Li2N2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890132 | |
| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-, lithium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71130-70-6 | |
| Record name | Benzenesulfonic acid, 2,2'-((9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino)bis(5-methyl-, lithium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-, lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-, lithium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium 6,6'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthrylene)diimino]bis[toluene-3-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.356 | |
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Biological Activity
1,5-Dihydroxy-4,8-bis((4-methyl-2-sulfophenyl)amino)anthraquinone, dilithium salt (CAS Number: 3910-35-8) is a synthetic compound belonging to the anthraquinone family. This compound exhibits a range of biological activities that have garnered attention in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Anticancer Properties
Research indicates that anthraquinones, including the compound , possess notable anticancer properties. A study highlighted the structure-activity relationships of tetrahydroanthraquinones, revealing that certain modifications enhance their efficacy against cancer cells. The mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as phospho-p38 and phospho-Akt .
Table 1: Anticancer Activity of Anthraquinones
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1,5-Dihydroxy-4,8-bis((4-methyl-2-sulfophenyl)amino)anthraquinone | Colorectal Cancer | <100 | Apoptosis induction |
| Other Anthraquinones | Various | Varies | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of anthraquinones has been well-documented. The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Metabolic interference |
Toxicological Assessments
Toxicological evaluations are crucial in understanding the safety profile of this compound. Studies have indicated that while it exhibits therapeutic potential, there are concerns regarding its cytotoxic effects at higher concentrations. Long-term exposure studies are necessary to ascertain chronic toxicity and potential carcinogenic effects .
Table 3: Toxicological Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat model) |
| Genotoxicity | Positive in vitro assays |
Case Study 1: Anticancer Efficacy in Colorectal Cancer
A recent study investigated the effects of dilithium salt on colorectal cancer cell lines. The results demonstrated significant inhibition of cell growth and enhanced apoptosis markers compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Resistance
Another case study focused on the antimicrobial resistance patterns observed with this compound. It was found to be effective against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential utility in treating infections caused by resistant pathogens .
Comparison with Similar Compounds
Table 1: Structural Comparison of Anthraquinone Derivatives
*Estimated based on structural analogues.
Key Observations:
- Sulfonic Acid Groups: The target compound’s sulfophenyl groups impart higher water solubility compared to phenylamino (LogP = 5.99 for phenylamino analogue ) or hydroxyethylamino derivatives. Lithium counterions further enhance solubility compared to sodium salts, which are bulkier and may precipitate in high-ionic-strength solutions .
- Biological Activity: Mitoxantrone’s hydroxyethylamino groups enable DNA intercalation and topoisomerase II inhibition but cause severe side effects (e.g., immunosuppression ).
- Synthetic Pathways: Unlike mitoxantrone (multi-step alkylation) or phenylamino derivatives (aldol condensation ), the target compound likely requires sulfonation of precursor amines followed by lithiation.
Physicochemical Properties
Table 2: Property Comparison
*Estimated based on sulfonated anthraquinones .
Key Findings:
- The dilithium salt’s solubility surpasses mitoxantrone’s hydrochloride form, making it suitable for aqueous formulations.
Q & A
Q. What are the recommended synthetic routes for 1,5-Dihydroxy-4,8-bis((4-methyl-2-sulfophenyl)amino)anthraquinone, dilithium salt, and what analytical techniques validate its purity?
Methodology :
- Synthesis : Begin with anthraquinone derivatives functionalized with hydroxyl and sulfonic acid groups. Nitration and amination steps are critical. For example, nitration using fuming nitric acid under controlled temperatures (0–5°C) can introduce nitro groups, followed by reduction to amine intermediates. Sulfonation is achieved via reaction with 4-methyl-2-sulfophenyl reagents in anhydrous conditions .
- Purification : Use column chromatography with silica gel (eluent: methanol/ethyl acetate gradient) to isolate intermediates. Final purification via recrystallization in ethanol-water mixtures improves yield.
- Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structure using FT-IR (sulfonate peaks at 1180–1200 cm⁻¹) and ¹H/¹³C NMR (anthraquinone aromatic protons at δ 7.5–8.5 ppm) .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
Methodology :
- Stability Testing : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) over 6 months. Monitor decomposition via UV-Vis spectroscopy (λmax ~450 nm for anthraquinone derivatives) and HPLC.
- Findings : The compound is hygroscopic and prone to sulfonate group hydrolysis at >30°C. Store in airtight containers with desiccants at 4°C in the dark to prevent photodegradation .
Advanced Research Questions
Q. How do contradictory spectroscopic data (e.g., NMR splitting patterns) arise in structural elucidation, and how can they be resolved?
Methodology :
- Root Cause : Tautomerism in anthraquinone derivatives (keto-enol forms) and steric hindrance from bulky substituents (e.g., 4-methyl-2-sulfophenyl groups) cause unexpected splitting in NMR spectra.
- Resolution : Use deuterated DMSO as a solvent to stabilize tautomers. Conduct variable-temperature NMR (VT-NMR) to observe dynamic equilibria. Complement with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous assignment .
Q. What catalytic or electronic properties make this compound suitable for energy storage or sensor applications?
Methodology :
- Electrochemical Analysis : Perform cyclic voltammetry (CV) in 0.1 M LiClO₄/acetonitrile to assess redox activity. Anthraquinone sulfonates typically exhibit reversible quinone/hydroquinone redox couples at −0.2 to −0.5 V (vs. Ag/AgCl).
- Application Testing : Evaluate as a cathode material in lithium-ion batteries (coin cell assembly, 1C rate cycling). The sulfonate groups enhance ionic conductivity, but steric bulk may limit capacity retention. Compare with anthraquinone-1,5-disulfonate benchmarks .
Q. How can researchers address discrepancies in reported solubility data across solvents?
Methodology :
- Systematic Solubility Profiling : Use the shake-flask method in polar (water, DMSO) and nonpolar (toluene, hexane) solvents at 25°C. Centrifuge and quantify solubility via UV-Vis calibration curves.
- Findings : The dilithium salt shows high solubility in water (>50 mg/mL) due to ionic sulfonate groups but limited solubility in organic solvents (<1 mg/mL). Contradictions arise from residual counterions (e.g., sodium vs. lithium) in commercial samples .
Q. What methodologies assess the compound’s environmental impact, particularly aquatic toxicity?
Methodology :
- Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition). Prepare stock solutions in OECD medium, and measure mortality/biomass via spectrophotometry.
- Data Interpretation : Compare results with structurally similar anthraquinones (e.g., 1,5-dihydroxyanthraquinone). Sulfonate groups may reduce bioaccumulation potential but increase persistence in water .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s thermal decomposition behavior?
Methodology :
- Thermogravimetric Analysis (TGA) : Perform under nitrogen/air atmospheres (10°C/min ramp). Sulfonate groups decompose at 200–300°C, while anthraquinone backbone degrades above 400°C.
- Contradiction Source : Discrepancies arise from varying heating rates or sample purity. Cross-validate with differential scanning calorimetry (DSC) and evolved gas analysis (EGA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
